2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine

Description

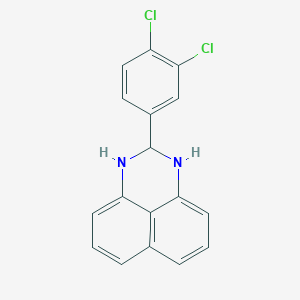

2-(3,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound featuring a perimidine core fused with a benzene ring. The perimidine scaffold consists of a six-membered aromatic ring fused to a five-membered ring containing two nitrogen atoms.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2/c18-12-8-7-11(9-13(12)19)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPZNBSCKVIFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101324206 | |

| Record name | 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643016 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

97738-20-0 | |

| Record name | 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclocondensation

The acid-catalyzed method is a cornerstone for synthesizing 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine. Sulfamic acid has emerged as a recyclable, eco-friendly catalyst, enabling reactions under solvent-free conditions at 70°C. In this approach, NDA reacts with 3,4-dichlorobenzaldehyde via a Schiff base intermediate, followed by cyclization and 1,3-proton transfer to yield the target compound . The reaction completes within 40–95 minutes, achieving yields of 81–94% (Table 1).

Mechanistic Insight :

-

Activation of the carbonyl group in 3,4-dichlorobenzaldehyde by sulfamic acid.

-

Nucleophilic attack by NDA’s amino group, forming a Schiff base.

-

Cyclization via intramolecular nucleophilic substitution.

Advantages :

-

Eliminates toxic solvents.

-

Catalyst reusability for up to five cycles without significant yield loss .

Limitations :

Heterogeneous Catalysis Using Amberlyst-15

Amberlyst-15, a sulfonic acid resin, catalyzes the reaction in ethanol at 80°C. This method involves refluxing NDA and 3,4-dichlorobenzaldehyde for 1–2 hours, yielding 86–96% product . The macroreticular structure of Amberlyst-15 provides high proton density, accelerating the cyclo-condensation.

Procedure :

-

Combine NDA (1 mmol), 3,4-dichlorobenzaldehyde (1.2 mmol), and Amberlyst-15 (0.1 g) in ethanol.

-

Reflux at 80°C for 1.5 hours.

Advantages :

-

Short reaction time.

-

Easy catalyst separation.

Limitations :

-

Energy-intensive due to reflux conditions.

Nanocatalyst-Assisted Synthesis

Nano-γ-Al₂O₃/BF₃/Fe₃O₄ composites enable rapid, room-temperature synthesis under solvent-free conditions. This method involves grinding NDA, 3,4-dichlorobenzaldehyde, and the nanocatalyst (5 mol%) for 15–30 minutes, achieving yields of 85–95% .

Mechanism :

-

Lewis acid sites on γ-Al₂O₃ activate the carbonyl group.

-

Fe₃O₄ facilitates magnetic recovery, enhancing sustainability .

Procedure :

-

Grind NDA (1 mmol), 3,4-dichlorobenzaldehyde (1 mmol), and nano-γ-Al₂O₃/BF₃/Fe₃O₄ (0.05 g).

-

Wash with dichloromethane and isolate via magnetic separation .

Advantages :

-

Ambient temperature.

-

Catalyst reusability (eight cycles).

Limitations :

-

Requires specialized nanoparticle synthesis.

Solvent-Free and Green Chemistry Approaches

Solvent-free protocols using phenyl boronic acid or molecular iodine (I₂) minimize waste. For example, I₂ (7 mol%) in ethanol at room temperature delivers 55–96% yields within 7–45 minutes .

Optimization Data :

| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Sulfamic acid | None | 70 | 40–95 | 81–94 |

| I₂ | EtOH | 25 | 7–45 | 55–96 |

| Nano-γ-Al₂O₃ | None | 25 | 15–30 | 85–95 |

Comparative Analysis of Methods

Efficiency : Nano-γ-Al₂O₃/BF₃/Fe₃O₄ offers the highest yields (85–95%) at room temperature, outperforming acid catalysts requiring heat .

Sustainability : Solvent-free and nanocatalyst methods align with green chemistry principles, reducing hazardous waste.

Scalability : Amberlyst-15 and sulfamic acid protocols are easily scalable for industrial production due to straightforward catalyst recovery .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine exhibit promising anticancer activity. For instance:

- A study evaluating various pyrido[2,3-d]pyrimidine derivatives found that certain compounds showed significant cytotoxicity against multiple cancer cell lines including HepG-2 (liver), PC-3 (prostate), and MCF-7 (breast) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with microbial targets effectively, leading to potential applications in developing new antimicrobial agents.

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of derivatives based on the perimidine structure. These compounds have shown potential in inhibiting lipid peroxidation and reducing oxidative stress markers in vitro .

Industrial Applications

In addition to its pharmaceutical potential, this compound is being explored for its utility in industrial applications:

- Material Science : The compound is being studied for its role as a building block in the synthesis of novel materials with unique properties. Its chemical structure allows for modifications that can enhance material performance or introduce new functionalities.

Case Study 1: Anticancer Evaluation

A detailed investigation into the anticancer properties of pyrido[2,3-d]pyrimidines revealed that specific derivatives could significantly reduce cell viability in various cancer lines at low concentrations. The study utilized molecular docking techniques to elucidate binding interactions with target proteins involved in tumor growth .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives of the compound were tested against a range of bacterial strains. The results indicated a dose-dependent response in inhibiting bacterial growth, suggesting potential for development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs share the 3,4-dichlorophenyl group but differ in their heterocyclic cores and biological targets. Key comparisons are summarized below:

Key Comparative Insights

Electronic and Steric Effects

- Chlorine vs. Hydroxyl Substituents : The 3,4-dichlorophenyl group in the target compound and BD analogs enhances lipophilicity and metabolic stability compared to dopamine’s polar 3,4-dihydroxyphenyl group. This substitution likely improves blood-brain barrier penetration in BD compounds .

- Heterocyclic Core : The perimidine core’s fused bicyclic system may confer rigidity and π-stacking capability, differing from the flexible piperidine/alkylamine chains in BD compounds or the planar oxadiazolidine ring in methazole.

Physicochemical Properties

- Solubility : The perimidine core’s aromaticity may reduce aqueous solubility compared to dopamine’s catecholamine structure. BD compounds’ tertiary amines improve solubility in physiological conditions .

- Stability : Chlorine substituents in the target compound and BD analogs likely enhance oxidative stability compared to dopamine’s catechol group, which is prone to autoxidation .

Biological Activity

2-(3,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a perimidine core structure with a dichlorophenyl substituent, which is believed to enhance its reactivity and biological activity. The presence of chlorine atoms in the phenyl ring can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays. Key findings include:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antibacterial properties against Escherichia coli, while showing limited efficacy against Staphylococcus aureus .

- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects, with certain derivatives exhibiting inhibition rates of up to 47% against cyclooxygenase (COX) enzymes at specific concentrations .

The precise mechanism of action for this compound remains largely unexplored. However, its structural similarity to other biologically active compounds suggests several possible interactions:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . The potential for this compound to interact with such targets warrants further investigation.

- Binding Interactions : Interaction studies indicate that the compound may bind effectively to biological targets through hydrogen bonding and hydrophobic interactions, facilitated by its aromatic rings and nitrogen atoms .

Antimicrobial Screening

A study conducted on a series of 2-substituted perimidines demonstrated that derivatives similar to this compound showed promising antibacterial activity against E. coli but not against S. aureus. The most potent derivative exhibited an inhibition zone of 20 mm at a concentration of 1000 µg/mL .

Anti-inflammatory Activity

In vitro evaluations revealed that certain derivatives had significant COX inhibition activity. For instance, one derivative showed an inhibition rate of 47% at a concentration of 1000 nM . This suggests that structural modifications can enhance the anti-inflammatory potential of perimidine derivatives.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine | C17H13BrN2 | Contains bromine instead of chlorine |

| 2-Phenyl-2,3-dihydro-1H-perimidine | C17H14N2 | Lacks halogen substituents |

| 1H-Pyrido[3,4-b]quinolin-5(4H)-one | C13H8N2O | Different ring structure with oxygen |

The unique dichlorophenyl substitution pattern in this compound enhances its biological activity compared to similar compounds lacking such substitutions .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine, and what key reaction parameters influence yield and purity?

The synthesis typically involves a condensation reaction between 1,8-diaminonaphthalene (perimidine core precursor) and 3,4-dichlorobenzaldehyde under acidic or catalytic conditions. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl) to accelerate imine formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol or toluene may improve purity via recrystallization .

- Temperature control : Reactions are often conducted at reflux (80–120°C) to balance kinetics and thermal stability of intermediates .

Post-synthesis, column chromatography or fractional crystallization is recommended for purification.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) : and NMR verify the bicyclic perimidine core and dichlorophenyl substituent. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while NH protons appear as broad singlets (δ 8–9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching chlorine atoms .

- X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for validating stereoelectronic effects of the dichlorophenyl group .

Q. What basic biological screening assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

- Enzyme inhibition studies : Fluorometric assays targeting kinases or proteases, given the compound’s heterocyclic affinity for ATP-binding pockets .

Q. What safety precautions are critical during laboratory handling of this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HCl gas) .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or photodegradation .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility enhancers : Use DMSO (≤1% v/v) for aqueous solutions; co-solvents like PEG-400 may improve dispersion .

- pH adjustment : Buffered solutions (pH 6–8) minimize degradation of the perimidine core .

- Light protection : Amber vials or aluminum foil wrapping prevent photoisomerization .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across assay systems (e.g., cell-based vs. enzymatic assays)?

- Orthogonal validation : Pair cell viability assays (e.g., MTT) with target-specific assays (e.g., Western blotting for protein expression) to confirm on-target effects .

- Dose-response profiling : Evaluate EC₅₀/IC₅₀ values across multiple concentrations to rule out off-target cytotoxicity .

- Assay condition standardization : Control variables like serum content (e.g., FBS) and incubation time to minimize variability .

Q. How do electronic and steric effects of the 3,4-dichlorophenyl group influence the compound’s reactivity and target interactions?

- Electron-withdrawing effects : The Cl substituents increase electrophilicity of the phenyl ring, enhancing π-π stacking with aromatic residues (e.g., tyrosine in kinases) .

- Steric hindrance : Ortho-chloro groups may restrict rotational freedom, favoring planar conformations for intercalation into DNA or enzyme active sites .

- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and HOMO-LUMO gaps, guiding SAR optimization .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kₒff) with purified targets (e.g., EGFR kinase) .

- Cryo-Electron Microscopy (cryo-EM) : Visualizes compound-protein interactions at near-atomic resolution .

- Metabolomics : LC-MS/MS tracks downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .

Q. How can stability under physiological conditions be systematically evaluated for preclinical development?

- Simulated biological fluids : Incubate in PBS (pH 7.4), human plasma, or liver microsomes to assess hydrolysis/oxidation .

- Forced degradation studies : Expose to heat (40–60°C), UV light, or reactive oxygen species (H₂O₂) to identify degradation pathways .

- Pharmacokinetic profiling : In vivo studies in rodent models measure plasma half-life (t₁/₂) and bioavailability .

Q. What methodologies support structure-activity relationship (SAR) studies for optimizing therapeutic efficacy?

- Analog synthesis : Replace Cl with F, Br, or methyl groups to modulate lipophilicity (logP) and target affinity .

- 3D-QSAR : CoMFA or CoMSIA models correlate substituent properties (e.g., Hammett constants) with bioactivity .

- Fragment-based drug design : Combine perimidine core with pharmacophores (e.g., sulfonamides) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.